Q-VD(OMe)-OPh -

Q-VD(OMe)-OPh

Catalog Number: EVT-256192
CAS Number:
Molecular Formula: C26H25F2N3O6
Molecular Weight: 527
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Q-VD(OMe)-Oph is an inhibitor of caspase.
Overview

Q-VD(OMe)-OPh, a potent and irreversible broad-spectrum caspase inhibitor, is recognized for its non-toxic properties and ability to penetrate the blood-brain barrier. This compound is particularly effective in inhibiting apoptosis by targeting various caspase pathways, making it a valuable tool in both research and therapeutic applications. It has been shown to outperform other widely used caspase inhibitors, such as ZVAD-fmk and Boc-D-fmk, in terms of effectiveness and safety .

Source

Q-VD(OMe)-OPh is synthesized through chemical processes that involve the conjugation of specific amino acids with a phenoxy group. Its synthesis has been validated by mass spectrometry techniques, ensuring the purity and structural integrity of the compound .

Classification

This compound falls under the category of caspase inhibitors, specifically classified as a pan-caspase inhibitor due to its ability to inhibit multiple caspases involved in the apoptotic process. It is also categorized as a neuroprotective agent due to its effects on neuronal cells and its potential applications in neurodegenerative diseases .

Synthesis Analysis

Methods

The synthesis of Q-VD(OMe)-OPh involves several key steps:

  1. Conjugation of Amino Acids: The compound is synthesized by linking valine and aspartate residues to an o-phenoxy group.
  2. Purification: The product is purified using high-performance liquid chromatography (HPLC), achieving a purity level of ≥98% .
  3. Validation: Mass spectrometry is employed to confirm the molecular structure and purity of Q-VD(OMe)-OPh, ensuring that it meets the required specifications for research applications .

Technical Details

The synthesis typically requires controlled conditions to prevent degradation or formation of by-products. The solubility in dimethyl sulfoxide (DMSO) is noted to be >10 mM, facilitating its use in cell culture experiments .

Molecular Structure Analysis

Structure

The molecular formula of Q-VD(OMe)-OPh is C26H30F2N2O3C_{26}H_{30}F_{2}N_{2}O_{3} with a molecular weight of approximately 466.53 g/mol. Its structure features:

  • A quinolyl group
  • A valyl residue
  • An O-methylated aspartate moiety
  • A phenoxy group attached to enhance cellular permeability and stability

Data

The compound's structural characteristics allow it to effectively interact with caspase enzymes, forming irreversible bonds that inhibit their activity .

Chemical Reactions Analysis

Reactions

Q-VD(OMe)-OPh acts primarily through its interaction with caspases, leading to:

  1. Inhibition of Caspase Activity: It inhibits caspases 1, 3, 8, 9, and 12 with varying IC50 values ranging from 25 nM to 10 µM depending on the specific caspase targeted .
  2. Prevention of Apoptosis: The compound effectively prevents apoptosis induced by various stimuli such as actinomycin D and staurosporine (STS), demonstrating its broad applicability across different cell types and species .

Technical Details

The mechanism involves binding to the active site of caspases, preventing substrate cleavage and subsequent apoptotic signaling pathways from being activated .

Mechanism of Action

Process

The mechanism by which Q-VD(OMe)-OPh exerts its effects involves:

  1. Binding: The compound forms an irreversible thioether bond with the cysteine residue at the active site of caspases.
  2. Inhibition: This binding effectively blocks the activation of caspases, preventing them from cleaving their substrates which are crucial for apoptosis.
  3. Neuroprotection: By inhibiting caspase activity, Q-VD(OMe)-OPh protects neuronal cells from apoptosis associated with neuroinflammatory conditions or neurodegenerative diseases .

Data

Research has shown that treatment with Q-VD(OMe)-OPh can significantly reduce markers of apoptosis in various experimental models, indicating its potential for therapeutic use in conditions characterized by excessive apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Q-VD(OMe)-OPh is typically a white to off-white solid.
  • Solubility: Highly soluble in DMSO (>10 mM) but insoluble in water; solubility can be enhanced by warming or ultrasonic treatment .

Chemical Properties

  • Stability: The compound exhibits stability in solution for several months under appropriate storage conditions.
  • Toxicity: Notably non-toxic even at high concentrations, making it suitable for use in cell culture without adverse effects on cell viability .
Applications

Q-VD(OMe)-OPh has several significant applications in scientific research:

  1. Cell Culture Studies: Used extensively for studying apoptotic pathways in various cell types.
  2. Neuroprotection Research: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit pathological changes associated with tau protein cleavage .
  3. Toxicology Studies: Explored as a counteragent against neurotoxic agents like sarin, demonstrating its role in reducing neuroinflammation and apoptosis following exposure .
  4. Cancer Research: Employed in studies aimed at understanding cancer cell survival mechanisms and developing new therapeutic strategies against cancer cells that evade apoptosis.
Molecular Mechanisms of Caspase Inhibition

Structural Determinants of Pan-Caspase Inhibition

Q-VD(OMe)-OPh (quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) features a optimized molecular architecture enabling broad-spectrum caspase inhibition. The compound contains three critical domains: (1) A quinoline cap group enhances cellular permeability and facilitates access to the catalytic cleft of caspases through hydrophobic interactions; (2) A valyl-aspartyl dipeptide backbone provides substrate specificity for caspase substrate recognition sites, with the O-methyl modification on the aspartic acid residue (OMe) conferring metabolic stability; and (3) A difluorophenoxymethyl ketone (OPh) warhead that covalently modifies the catalytic cysteine residue in caspase active sites through nucleophilic attack [1] [5] [8]. This warhead forms an irreversible thioether bond with the cysteine sulfhydryl group, permanently inactivating the enzyme.

The inhibitor demonstrates remarkably low nanomolar inhibitory concentrations across the caspase family, as evidenced by in vitro enzyme assays:

Table 1: Inhibition Profile of Q-VD(OMe)-OPh Against Recombinant Caspases

CaspaseRole in ApoptosisIC₅₀ (nM)
Caspase-3Effector25
Caspase-1Inflammatory50
Caspase-8Initiator (Extrinsic)100
Caspase-9Initiator (Intrinsic)430
Caspase-7Effector48
Caspase-12ER Stress Pathway10,000*

*IC₅₀ ~10 µM [1] [5] [8]

Structural analyses confirm that the difluorophenoxy group optimally positions the electrophilic ketone for nucleophilic attack by the catalytic cysteine, while the quinolyl moiety interacts with hydrophobic subsites adjacent to the caspase active center. This configuration enables Q-VD(OMe)-OPh to effectively inhibit both initiator (caspases-8, -9, -10) and effector caspases (caspases-3, -6, -7) with minimal off-target effects on other cysteine proteases like cathepsins or calpains [5] [8]. The molecular design achieves true pan-caspase inhibition at concentrations 10-100 times lower than first-generation inhibitors.

Irreversible Binding Kinetics and Selectivity Profiles

Q-VD(OMe)-OPh functions through irreversible, covalent modification of the catalytic cysteine residue within caspase active sites. The reaction follows second-order kinetics where the inhibitor's difluorophenoxymethyl ketone group undergoes nucleophilic attack by the cysteine thiol (-SH), forming a stable thioether bond that permanently inactivates the enzyme [3] [7]. This mechanism distinguishes it from competitive inhibitors and ensures sustained suppression of caspase activity even after cellular clearance of the compound.

Selectivity profiling demonstrates exceptional specificity for caspases over other proteolytic enzymes. Biochemical assays reveal negligible inhibition (>100 µM IC₅₀) of:

  • Cathepsin B (lysosomal cysteine protease)
  • Calpain I/II (calcium-dependent cysteine proteases)
  • Granzyme B (serine protease in cytotoxic lymphocytes)
  • The 20S proteasome core [3] [7]

The inhibitor maintains efficacy across diverse biological contexts, including:

  • Cellular systems: Primary human neutrophils, Jurkat T-cells, HeLa cells
  • Species compatibility: Human, mouse, rat models
  • Disease states: Effective in neuronal, immune, and cancer cell lines under apoptotic stress [1] [5] [7]. This broad applicability stems from its cell permeability, stability in aqueous environments, and ability to penetrate the blood-brain barrier – properties enhanced by the quinolyl cap and O-methyl modification on the aspartate residue [3] [7].

Comparative Efficacy Against Z-VAD-FMK and Boc-D-FMK

Q-VD(OMe)-OPh exhibits superior pharmacological properties compared to first-generation pan-caspase inhibitors Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) and Boc-D-FMK (t-butoxycarbonyl-Asp-fluoromethylketone). Key advantages include:

  • Enhanced potency: Achieves complete caspase inhibition at 5-10 µM in cell culture versus ≥50 µM required for Z-VAD-FMK or Boc-D-FMK [2] [4] [5]
  • Reduced cellular toxicity: Demonstrates no measurable cytotoxicity at concentrations up to 100 µM, while Z-VAD-FMK generates toxic fluoroacetate metabolites above 50 µM that impair mitochondrial function [2] [4]
  • Broader caspase coverage: Inhibits caspase-12 (involved in ER stress-induced apoptosis) at 10 µM, whereas Z-VAD-FMK shows minimal activity against this caspase [3] [4]
  • Improved blood-brain barrier penetration: The quinolyl moiety enables central nervous system access, unlike Boc-D-FMK which exhibits poor neuroavailability [3] [7]

Table 2: Comparative Profile of Pan-Caspase Inhibitors

PropertyQ-VD(OMe)-OPhZ-VAD-FMKBoc-D-FMK
Effective in vitro dose5-10 µM50-100 µM≥100 µM
Caspase-12 inhibitionYes (IC₅₀=10 µM)MinimalMinimal
Metabolic toxicityNone at ≤100 µMFluoroacetate generation (≥50 µM)Moderate hepatotoxicity
Blood-brain barrier penetrationHighLowVery Low
Aqueous stabilityHighModerateLow

Mechanistically, Q-VD(OMe)-OPh's valyl-aspartyl backbone provides superior target engagement compared to Z-VAD-FMK's valyl-alanyl-aspartyl sequence, as the latter incorporates a non-native alanine residue that reduces caspase-9 affinity. Additionally, the difluorophenoxy ketone warhead exhibits faster reaction kinetics with catalytic cysteines than the fluoromethylketone (FMK) group found in earlier inhibitors [4] [5].

Role in Disrupting Apoptosome Formation and Effector Caspase Activation

Q-VD(OMe)-OPh exerts profound inhibitory effects on both intrinsic and extrinsic apoptotic pathways by targeting critical activation complexes:

Apoptosome Disruption: In the intrinsic pathway, cytochrome c release from mitochondria promotes apoptosome formation – a wheel-like complex of Apaf-1, cytochrome c, and procaspase-9. Q-VD(OMe)-OPh binds to procaspase-9 within this complex (IC₅₀ = 430 nM), preventing its autocatalytic activation and subsequent recruitment of effector caspases [2] [7]. This action preserves mitochondrial integrity by blocking Bax/Bak oligomerization and cytochrome c release, as evidenced by:

  • Maintenance of mitochondrial membrane potential (ΔΨm) in human neutrophils
  • Reduced mitochondrial oxidative stress
  • Sustained cellular glutathione levels during apoptotic stimulation [1] [3]

Effector Caspase Suppression: The inhibitor potently inactivates executioner caspases-3 and -7 (IC₅₀ = 25-48 nM), preventing cleavage of essential cellular substrates:

  • PARP-1 (DNA repair enzyme): Prevents formation of 89 kDa apoptotic fragment
  • Lamin A (nuclear structural protein): Inhibits nuclear fragmentation
  • αII-spectrin (cytoskeletal component): Blocks membrane blebbing [3] [5] [8]

Table 3: Mitochondrial and Effector Pathway Protection by Q-VD(OMe)-OPh

Apoptotic ParameterEffect of Q-VD(OMe)-OPhFunctional Consequence
Cytochrome c releaseReduced by 60-80%Apoptosome formation blocked
Caspase-9 activationInhibited (IC₅₀=430 nM)Procaspase-3 cleavage prevented
Caspase-3/7 activity≥95% suppression at 10 µMPARP-1, Lamin A, αII-spectrin cleavage blocked
Mitochondrial membrane potential (ΔΨm)Maintained for >5 days in neutrophilsSustained cellular ATP production
DNA fragmentationComplete inhibition at 2 µMNuclear integrity preserved

By simultaneously targeting initiator caspases within activation complexes (caspase-9/apoptosome; caspase-8/DISC) and preventing downstream effector caspase activation, Q-VD(OMe)-OPh achieves comprehensive suppression of apoptotic signaling cascades. This dual mechanism preserves cellular functions including phagocytosis, NADPH oxidase activity, chemotaxis, and degranulation in immune cells for up to 5 days post-treatment [1] [6].

Properties

Product Name

Q-VD(OMe)-OPh

Molecular Formula

C26H25F2N3O6

Molecular Weight

527

Synonyms

(S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.